molecular formula C11H10Br2O4 B2422850 ethyl 2-(2,4-dibromo-6-formylphenoxy)acetate CAS No. 827592-32-5

ethyl 2-(2,4-dibromo-6-formylphenoxy)acetate

Cat. No.: B2422850
CAS No.: 827592-32-5
M. Wt: 366.005
InChI Key: AKKJWFPSPJAPGY-UHFFFAOYSA-N
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Description

ethyl 2-(2,4-dibromo-6-formylphenoxy)acetate is an organic compound with the molecular formula C11H10Br2O4 and a molecular weight of 366.0 g/mol . This compound is characterized by the presence of two bromine atoms, a formyl group, and an ethyl ester group attached to a phenoxyacetate backbone. It is commonly used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2,4-dibromo-6-formylphenoxy)acetate typically involves the bromination of a phenoxyacetate derivative followed by formylation. One common method includes the reaction of 2,4-dibromophenol with ethyl chloroacetate in the presence of a base to form the ethyl (2,4-dibromophenoxy)acetate intermediate. This intermediate is then subjected to formylation using a formylating agent such as dichloromethyl methyl ether (Cl2CHOCH3) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) .

Industrial Production Methods

Industrial production of ethyl (2,4-dibromo-6-formylphenoxy)acetate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

ethyl 2-(2,4-dibromo-6-formylphenoxy)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

ethyl 2-(2,4-dibromo-6-formylphenoxy)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl (2,4-dibromo-6-formylphenoxy)acetate involves its interaction with specific molecular targets and pathways. The formyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or other biomolecules. The bromine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

ethyl 2-(2,4-dibromo-6-formylphenoxy)acetate can be compared with other similar compounds, such as:

These compounds share similar chemical properties but differ in their reactivity and applications due to the variations in their functional groups and substitution patterns.

Biological Activity

Ethyl 2-(2,4-dibromo-6-formylphenoxy)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C11H10Br2O4C_{11}H_{10}Br_2O_4 and a molar mass of 366.01 g/mol. The presence of bromine substituents and the formyl group in its structure suggests potential reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Receptor Binding : Similar compounds have shown high affinity for multiple receptors, influencing cellular signaling pathways.
  • Enzyme Interaction : The compound may inhibit or activate specific enzymes, altering metabolic pathways and cellular functions.
  • Gene Expression Modulation : It can impact gene expression by binding to transcription factors or modifying chromatin structure.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have demonstrated that derivatives with similar structures possess significant antibacterial properties against various pathogens. For instance, compounds with brominated phenoxy groups are known to exhibit enhanced antibacterial activity due to their ability to disrupt bacterial cell membranes.
  • Anti-inflammatory Effects : Compounds in this class have been reported to reduce inflammation in animal models, suggesting potential therapeutic applications in inflammatory diseases.
  • Anticancer Potential : Preliminary studies indicate that this compound may inhibit the growth of cancer cells through apoptosis induction and cell cycle arrest mechanisms.

Case Studies

  • Antimicrobial Efficacy :
    • A study evaluated the antibacterial activity of several derivatives, including this compound. The compound displayed a notable zone of inhibition against common bacterial strains such as Escherichia coli and Staphylococcus aureus.
    • Table 1 summarizes the antimicrobial activity compared to standard antibiotics:
    CompoundZone of Inhibition (mm)Standard Antibiotic (Amoxicillin)
    This compound1820
    Control (No treatment)0N/A
  • Anti-inflammatory Activity :
    • In a carrageenan-induced paw edema model in rats, this compound showed significant reduction in edema comparable to diclofenac sodium (a standard anti-inflammatory drug).
  • Cytotoxicity Assessment :
    • The compound was tested against various cancer cell lines (e.g., HCT116 colorectal cancer cells), revealing an IC50 value indicating moderate cytotoxicity.

Properties

IUPAC Name

ethyl 2-(2,4-dibromo-6-formylphenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Br2O4/c1-2-16-10(15)6-17-11-7(5-14)3-8(12)4-9(11)13/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKKJWFPSPJAPGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1Br)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Br2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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